2-hydroxy-5-{[(E)-pyridin-3-ylmethylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID is an organic compound that features a hydroxyl group, a pyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID typically involves the condensation of 2-hydroxy-5-aminobenzoic acid with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents such as alkyl halides can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-5-[(E)-[(PYRIDIN-2-YL)METHYLIDENE]AMINO]BENZOIC ACID
- 2-HYDROXY-5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]BENZOIC ACID
- 2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID METHYL ESTER
Uniqueness
2-HYDROXY-5-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the presence of the hydroxyl group contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-hydroxy-5-(pyridin-3-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-4-3-10(6-11(12)13(17)18)15-8-9-2-1-5-14-7-9/h1-8,16H,(H,17,18) |
InChI Key |
VKKMOFCXWUPJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.